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Compound of Interest

Compound Name: Beta-Carotene

Cat. No.: B1666861 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-carotene is a prominent member of the carotenoid family, functioning as a precursor to

vitamin A and playing a crucial role in human health. Its antioxidant properties are linked to a

reduced risk of chronic diseases. Accurate quantification of β-carotene in food is essential for

nutritional labeling, quality control, and research into its bioavailability and health benefits.

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the

determination of β-carotene in various food matrices. This document provides detailed

protocols and application notes for the quantification of β-carotene using Reverse-Phase HPLC

(RP-HPLC).

Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated HPLC

methods for β-carotene analysis.

Table 1: HPLC Method Validation Parameters for β-Carotene Quantification
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Parameter
Method 1 (Modified
Cassava Flour)[1]

Method 2 (Milk Fat)
[2]

Method 3
(Pharmaceutical
Formulation)[3]

Linearity Range 0.07 - 11.52 µg/g Not Specified < 3 ng/mL (LLOQ)

Correlation Coefficient

(r²)
0.9997 Not Specified > 0.99

Limit of Detection

(LOD)
0.02 µg/g Not Specified 50 ng/mL

Limit of Quantification

(LOQ)
0.07 µg/g Not Specified 100 ng/mL

Precision (RSD)
1.01% (Intermediate

Precision)
< 2% Not Specified

Recovery >90% (in oil) Not Specified Not Specified

Table 2: Chromatographic Conditions for β-Carotene Analysis
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Parameter
Method A
(Oilseed
Crops)

Method B
(Modified
Cassava Flour)
[1]

Method C (Milk
Fat)[2]

Method D
(General
Foodstuffs)[4]

HPLC System

Waters HPLC

with PDA

Detector[5]

Agilent 1260 with

DAD[1]
Not Specified Not Specified

Column

C30 YMC

Carotenoid (4.6 x

250 mm, 3 µm)

[5]

Poroshell 120

EC-C18 (4.6 x

100 mm, 2.7 µm)

[1]

C18 Column[2] Zorbax ODS

Mobile Phase

Acetonitrile/Meth

ylene

Chloride/Methan

ol (50/40/10 v/v)

with 0.5% BHT

Acetonitrile:Meth

anol (85:15 v/v)

[1]

Methanol:Tetrahy

drofuran:Water[2

]

Acetonitrile:Buta

nol:Dichlorometh

ane (70:30:5 v/v)

[6]

Elution Mode Isocratic Isocratic[1] Not Specified Isocratic

Flow Rate Not Specified 1.2 mL/min[1] 0.8 mL/min[2] 1.0 mL/min[6]

Detection

Wavelength
450 nm[5] 450 nm[1] 453 nm[2] 450 nm[4]

Retention Time Not Specified Not Specified 14.6 min[2] 10.1 min[6]

Experimental Protocols
Protocol 1: Sample Preparation - Extraction of β-Carotene from Solid Food Matrices

This protocol is a general guideline and may require optimization based on the specific food

matrix. All procedures should be carried out under subdued or golden fluorescent light to

prevent carotenoid degradation.

Materials:

Food sample (e.g., fruits, vegetables, flour)
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Acetone[7]

Hexane[7]

Petroleum Ether:Diethyl Ether (2:1 v/v) with 0.5% Butylated Hydroxytoluene (BHT)

Potassium Hydroxide (KOH) solution (10M) (for saponification)[2]

Methanol

Sodium Chloride solution (10%)[4]

Anhydrous Sodium Sulfate

Homogenizer or blender

Centrifuge

Rotary evaporator or nitrogen evaporator

0.45 µm PTFE syringe filters

Procedure:

Homogenization: Weigh a representative portion of the food sample (e.g., 1-10 g) and

homogenize it with acetone until a uniform consistency is achieved.[8] For dry samples like

flour, sonication for 15 minutes can be employed.[1]

Extraction:

Add a mixture of acetone and hexane (e.g., 3:7 v/v) to the homogenized sample.[1]

Vortex or shake vigorously for 20-30 minutes.

Centrifuge the mixture to separate the solid and liquid phases.

Carefully collect the supernatant (the hexane layer containing the carotenoids).

Repeat the extraction process with fresh solvent until the residue becomes colorless.[7]
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Pool all the extracts.

Saponification (for samples with high chlorophyll or oil content):[2]

Add an equal volume of 10% methanolic KOH to the pooled extract.[4]

Incubate in a water bath at 45°C for 30 minutes with stirring in the dark.[2]

After saponification, transfer the mixture to a separatory funnel.

Add petroleum ether (containing 0.1% BHT) and a 10% sodium chloride solution to

facilitate phase separation.[4]

Collect the upper organic phase. Repeat the extraction of the aqueous phase twice more

with petroleum ether.

Pool the organic phases and wash with distilled water until the washings are neutral.

Drying and Reconstitution:

Dry the final extract by passing it through a column of anhydrous sodium sulfate.

Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at a

temperature not exceeding 40°C.

Reconstitute the dried residue in a known volume of the HPLC mobile phase or a suitable

solvent like hexane.[2]

Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an amber

HPLC vial before injection.

Protocol 2: HPLC Analysis of β-Carotene

Instrumentation:

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array

(PDA) detector.

Chromatographic Conditions (Example based on Method B):[1]
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Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)[1]

Mobile Phase: Acetonitrile:Methanol (85:15 v/v)[1]

Flow Rate: 1.2 mL/min[1]

Column Temperature: Ambient

Injection Volume: 20 µL

Detection Wavelength: 450 nm[1]

Procedure:

Standard Preparation: Prepare a stock solution of β-carotene standard in a suitable solvent

(e.g., hexane) and store it in an amber-colored volumetric flask. From the stock solution,

prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1

to 10 µg/mL).

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable

baseline is achieved.

Calibration Curve: Inject the prepared standards in triplicate and record the peak areas. Plot

a calibration curve of peak area versus concentration.

Sample Analysis: Inject the prepared sample extracts.

Quantification: Identify the β-carotene peak in the sample chromatogram by comparing its

retention time with that of the standard.[2] Quantify the amount of β-carotene in the sample

using the calibration curve. The external standard method is commonly used for

quantification.[4]

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0110086/16213776/030014_1_online.pdf
https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0110086/16213776/030014_1_online.pdf
https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0110086/16213776/030014_1_online.pdf
https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0110086/16213776/030014_1_online.pdf
http://ifrj.upm.edu.my/24%20(04)%202017/(7).pdf
https://www.foodandnutritionjournal.org/vol4nospl-issue-carotenoids-2016/hplc-analysis-and-determination-of-carotenoid-pigments-in-commercially-available-plant-extracts/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

HPLC Analysis
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(with Acetone)

Solvent Extraction
(Acetone:Hexane)
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(Methanolic KOH)

If high in chlorophyll/oil

Phase Separation
(Petroleum Ether)

If saponification is skipped

Drying & Evaporation

Reconstitution
(in Mobile Phase)

Filtration (0.45 µm)

HPLC Injection

Chromatographic Separation
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Key Method Development Considerations

Food Matrix Complexity

Extraction Solvent Polarity

Interference Removal
(Chlorophylls, Lipids)

Stationary Phase
(C18 vs C30)

Mobile Phase Composition
& Elution Mode

Wavelength Selection
(λmax = 450 nm)

Method Validation
(Linearity, LOD, LOQ, Precision, Accuracy)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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